4-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione
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Overview
Description
4-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione is an organic compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione typically involves the condensation reaction between 2-hydroxybenzaldehyde and 1,2,4-triazolidine-3,5-dione. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and solvent flow rate, ensures consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. The reactions are performed under mild to moderate conditions.
Substitution: Electrophilic aromatic substitution reactions are facilitated by reagents such as halogens, nitrating agents, and sulfonating agents. The reactions are carried out under controlled temperature and solvent conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted hydroxyphenyl derivatives.
Scientific Research Applications
4-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
4-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but differ in the substitution patterns on the hydroxyphenyl or triazolidine rings.
1,2,4-Triazolidine-3,5-dione derivatives: These compounds lack the hydroxyphenyl and methylideneamino groups but share the triazolidine ring structure.
Hydroxyphenyl derivatives: These compounds contain the hydroxyphenyl group but differ in the other functional groups attached to the phenyl ring.
The uniqueness of this compound lies in its combination of the triazolidine ring and hydroxyphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-7-4-2-1-3-6(7)5-10-13-8(15)11-12-9(13)16/h1-5,14H,(H,11,15)(H,12,16)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEHKQWTQKDJFR-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=O)NNC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=O)NNC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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